3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-[4-(6-methylpyrazin-2-yl)piperazin-1-yl]pyridazine
Description
The compound 3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-[4-(6-methylpyrazin-2-yl)piperazin-1-yl]pyridazine is a heterocyclic molecule featuring a pyridazine core substituted at positions 3 and 6. The 3-position carries a 3,5-dimethylpyrazole moiety, while the 6-position is functionalized with a piperazine ring linked to a 6-methylpyrazin-2-yl group. This structure combines pyridazine’s planar aromatic system with the hydrogen-bonding capabilities of pyrazole and the piperazine-pyrazine pharmacophore, making it a candidate for targeting enzymes or receptors in medicinal chemistry.
Inferred Molecular Formula: C₁₈H₂₀N₈
Molecular Weight: 348.42 g/mol (calculated).
Key Features:
- Pyridazine core: Facilitates π-π stacking interactions.
- 3,5-Dimethylpyrazole: Enhances lipophilicity and steric bulk.
Properties
IUPAC Name |
2-[4-[6-(3,5-dimethylpyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl]-6-methylpyrazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N8/c1-13-10-15(3)26(23-13)17-5-4-16(21-22-17)24-6-8-25(9-7-24)18-12-19-11-14(2)20-18/h4-5,10-12H,6-9H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJLRTLBEAWMUHT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=NN=C(C=C2)N3CCN(CC3)C4=NC(=CN=C4)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Research Findings and Structural Insights
- Synthetic Routes : Pyridazine and pyrazole derivatives are typically synthesized via nucleophilic substitution or condensation reactions, as seen in ’s pyrazolo-pyrimidine synthesis . The piperazine linker in the target compound likely facilitates modular synthesis, enabling rapid analog generation.
- Crystallography : Programs like SHELX ( ) are critical for resolving such complex structures, particularly for analyzing hydrogen-bonding patterns and conformational flexibility.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
